![molecular formula C12H22O B2591723 1-Cyclopentylheptan-1-one CAS No. 660844-13-3](/img/structure/B2591723.png)
1-Cyclopentylheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Opioid Receptor Agonists
Research has identified peptides that act as endogenous agonists for opioid receptor-like ORL1 receptors, which structurally resemble opioid receptors. These peptides, isolated based on their ability to inhibit adenylate cyclase in recombinant cell lines, share resemblance with dynorphin A and possess pro-nociceptive properties, indicating a potential area of therapeutic exploration involving 1-Cyclopentylheptan-1-one derivatives (Meunier et al., 1995).
Antineoplastic Activity
Studies have shown that certain compounds structurally related to 1-Cyclopentylheptan-1-one, like cyproheptadine, exhibit antineoplastic activity against myeloma and leukemia by decreasing the expression of cyclins and arresting cells in the G(0)/G(1) phase, indicating a potential for cancer therapy applications (Mao et al., 2008).
Cell Cycle Arrest and Apoptosis
Compounds derived from diarylheptanoids, structurally related to 1-Cyclopentylheptan-1-one, have been found to induce cell cycle arrest and apoptosis in neuroblastoma cell lines. These findings suggest potential applications in neuroblastoma therapy by targeting cell cycle-related proteins and apoptotic pathways (Tian et al., 2009).
Gelation Properties
Cyclo(L-Tyr-L-Lys) derivatives, related to the structural framework of 1-Cyclopentylheptan-1-one, have shown potential as organo- and hydrogelators, indicating applications in material sciences for drug delivery systems or tissue engineering scaffolds. These compounds can form robust thermoreversible hydrogels, underlining their utility in creating versatile biomaterials (Xie et al., 2009).
Metabolic Profiling
1-Cyclopentylheptan-1-one and its derivatives can be instrumental in metabolic profiling studies, particularly in NMR spectroscopy of biological fluids and tissues, to monitor different groups of metabolites. This application is crucial for clinical diagnostics, toxicological studies, and functional genomics (Beckonert et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclopentylheptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-10-12(13)11-8-6-7-9-11/h11H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYJGIXJJRHYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.